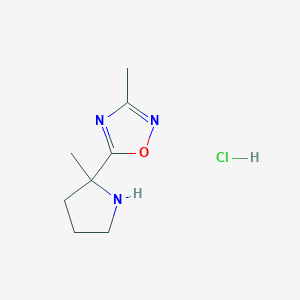
Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride
説明
Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride (DMPPD) is a synthetic piperidine compound that has been studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. DMPPD has also been found to have potential applications in the field of drug delivery, as it has been shown to increase the solubility of drugs and to reduce their toxicity.
科学的研究の応用
Synthesis and Structural Analysis
- Novel synthesis processes of various pyridazine derivatives, including thieno[2,3-c]pyridazines, phthalazines, and aminopyridazines, have been developed, highlighting the diverse chemical reactivity and potential applications of compounds similar to Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride in synthetic chemistry (Gaby et al., 2003).
Chemical Reactions and Derivatives
- Research on the reactivity of pyrimido[4,5-c]pyridazine derivatives with various amines, including piperidine, revealed challenges in obtaining certain amino derivatives, indicating specific reactivity patterns that are important in synthetic chemistry (Gulevskaya et al., 1999).
Antioxidant Properties
- Studies on compounds structurally related to Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride, like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, show promising antioxidant efficacy, suggesting potential biomedical applications (Dineshkumar & Parthiban, 2022).
Optical Properties
- Investigation into the optical properties of derivatives with electron-donating amino groups, such as piperidine, can provide insights into the impact of these groups on thermal, redox, and fluorescence properties, which is significant for materials science and photophysical studies (Palion-Gazda et al., 2019).
Molecular Structure Investigations
- Research on s-triazine derivatives incorporating piperidine, a molecule structurally similar to Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride, has been conducted, revealing insights into their molecular structure through X-ray crystallography and DFT calculations, beneficial for understanding the structural aspects of such compounds (Shawish et al., 2021).
Surface Protection Activities
- Some pyridazine derivatives have shown efficacy in protecting mild steel surfaces, indicating potential applications in corrosion inhibition and material sciences (Olasunkanmi et al., 2018).
Synthesis and Evaluation of Aminobenzoquinones
- New methods for synthesizing cyclic aminobenzoquinones, including compounds with piperidine, suggest potential applications in various chemical synthesis processes (Tuyun & Yıldız, 2018).
特性
IUPAC Name |
N,N-dimethyl-6-(piperidin-4-ylmethyl)pyridazin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-16(2)12-4-3-11(14-15-12)9-10-5-7-13-8-6-10;;/h3-4,10,13H,5-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQUAAZIKLNXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-Aminomethyl-cyclohexyl)-1-(2-methoxy-ethyl)-3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B1402614.png)

![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)

![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)


![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)

![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)



![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)